molecular formula C5H7NO B3029153 1-Hydroxycyclobutanecarbonitrile CAS No. 55767-58-3

1-Hydroxycyclobutanecarbonitrile

Cat. No. B3029153
CAS RN: 55767-58-3
M. Wt: 97.12
InChI Key: VGOUNPBUASFCKC-UHFFFAOYSA-N
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Description

1-Hydroxycyclobutanecarbonitrile is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a hydroxy group (-OH) and a nitrile group (-C≡N) attached . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular refractivity of 24.6±0.4 cm³ . The compound has two hydrogen bond acceptors and one hydrogen bond donor .

Scientific Research Applications

Use in Molecularly Imprinted Polymers

A study by Serrano et al. (2015) in "Talanta" described the synthesis of a molecularly imprinted polymer (MIP) using 1-hydroxypyrene (1-OHP) as a template. This polymer was utilized for solid-phase extraction in sample pretreatment, particularly for the detection of 1-OHP in human urine samples, offering an alternative methodology for analyzing urinary hydroxypyrene (Serrano et al., 2015).

Photochemical Reactions Studies

Mella, Fasani, and Albini (1991) in the "Journal of Photochemistry and Photobiology A-chemistry" explored the photochemical reactions between 1-naphthalenecarbonitrile and various arylalkenes. This research provided insights into the formation of endo cyclobutane adducts and azabutadienes, contributing to our understanding of the chemical behavior of similar compounds under light exposure (Mella, Fasani, & Albini, 1991).

DNA Adduct Formation in Environmental Studies

Howard et al. (1983) in "Cancer research" investigated the formation of DNA adducts with 1-nitropyrene, a similar compound, emphasizing its role as an environmental pollutant and carcinogen. This study provided crucial insights into the DNA-binding species formed during metabolic reduction, relevant to understanding the mutagenic effects of similar compounds (Howard, Heflich, Evans, & Beland, 1983).

Studies in Organic Synthesis

Research by Razin and Ulin (2003) in the "Russian Journal of Organic Chemistry" demonstrated the isomerization of epoxy derivatives into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives. This study adds to the knowledge of chemical reactions and transformations involving cyclobutane compounds, contributing to the field of organic synthesis (Razin & Ulin, 2003).

Application in Fungicide Synthesis

Ruano et al. (2002) in "ChemInform" described the synthesis of a fungicide, Systhane, from hexyne, demonstrating the use of similar nitrile compounds in agricultural chemistry. This highlights the potential application of similar compounds in the development of fungicides (Ruano, García, Castro, & Ramos, 2002).

Safety and Hazards

The compound is classified as dangerous with hazard statements H226, H302, H312, and H331 . This indicates that it is flammable, harmful if swallowed, harmful in contact with skin, and toxic if inhaled . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1-hydroxycyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-5(7)2-1-3-5/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOUNPBUASFCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656028
Record name 1-Hydroxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55767-58-3
Record name 1-Hydroxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxycyclobutane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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